molecular formula C28H28O4 B1669461 1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid CAS No. 158081-99-3

1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid

Cat. No. B1669461
M. Wt: 428.5 g/mol
InChI Key: KMNLXCBYBKHKSK-BKMJKUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 105696 is a potent and selective leukotriene B4(LTB4) receptor antagonist. In vitro, CP-105696 inhibited LTB4 (0.3 nM) binding to high-affinity LTB4 receptors on human neutrophils with an IC50 value of 8.42 +/- 0.26 nM. The therapeutic potential of CP-105696, an BLT1 inhibitor, prevents and treats arthritis.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques : This compound and its derivatives are synthesized through various chemical reactions, demonstrating the flexibility and adaptability of its chemical structure for different applications. For instance, the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers involves reactions with amino acids, showcasing the compound's role in creating enantiomerically pure molecules (Szakonyi et al., 1998).
  • Physical-Chemical Properties : The cyclopentane-1,3-dione unit, a key component of this compound, has been studied for its properties as a carboxylic acid isostere. These studies suggest that cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, which may be valuable in the development of new pharmaceuticals or chemical agents (Ballatore et al., 2011).

Pharmaceutical Applications

  • Anticonvulsant Activity : Research on amino amides and amino esters based on this compound has indicated potential anticonvulsant activities. These findings highlight its relevance in developing new treatments for neurological disorders (Arustamyan et al., 2019).
  • Role in Drug Design : The compound's structural components, like the cyclopentane-1,3-dione moiety, have been evaluated for their suitability in drug design, particularly as a bio-isostere for the carboxylic acid functional group. This research is significant for designing new drugs with improved efficacy and reduced side effects (Ballatore et al., 2014).

Biological Studies

  • Study in Collagen-Induced Arthritis : In a study related to rheumatoid arthritis, a compound closely related to 1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid demonstrated significant effects on both clinical symptoms and histological changes in murine collagen-induced arthritis. This suggests the compound's potential role in treating inflammatory diseases (Griffiths et al., 1995).

Chemical Reactions and Derivatives

  • Oxidation Products and Derivatives : Studies have shown that this compound and its derivatives can undergo various chemical reactions, leading to novel compounds with potentially useful properties. For instance, chromium trioxideoxidation of derivatives of this compound in acetic acid leads to the formation of carboxylic acids and their corresponding 1-hydroxy derivatives. Such reactions are significant for the synthesis of new chemical entities and exploring their potential applications (Gatta & Settimj, 1983).

properties

IUPAC Name

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLXCBYBKHKSK-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047308
Record name CP-105696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid

CAS RN

158081-99-3
Record name 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158081-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-105696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-105696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-105696
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
Reactant of Route 3
1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
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1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
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1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid
Reactant of Route 6
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1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid

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